5-methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione

Physicochemical profiling Lipophilicity Drug-likeness

5-Methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione (CAS 343774-48-1), also referred to as 7-methyl-5-methoxy isatin or 5-methoxy-7-methylindoline-2,3-dione, is a disubstituted isatin (1H-indole-2,3-dione) derivative bearing a methoxy group at the 5-position and a methyl group at the 7-position of the indole core. It has a molecular formula of C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 343774-48-1
Cat. No. B1367157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione
CAS343774-48-1
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1NC(=O)C2=O)OC
InChIInChI=1S/C10H9NO3/c1-5-3-6(14-2)4-7-8(5)11-10(13)9(7)12/h3-4H,1-2H3,(H,11,12,13)
InChIKeyPROWQPRZTYDRFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione (CAS 343774-48-1): Core Identity and Procurement Baseline


5-Methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione (CAS 343774-48-1), also referred to as 7-methyl-5-methoxy isatin or 5-methoxy-7-methylindoline-2,3-dione, is a disubstituted isatin (1H-indole-2,3-dione) derivative bearing a methoxy group at the 5-position and a methyl group at the 7-position of the indole core [1]. It has a molecular formula of C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol [1]. The compound is classified as a heterocyclic building block within the indole-dione family, a scaffold recognized for its versatility in medicinal chemistry and its presence in numerous pharmacologically active molecules [2]. Commercially, it is typically supplied at ≥95% purity and is recommended for storage at 2–8°C under cool, dry conditions .

Heterocyclic building block selection: Disubstituted isatin core with defined C-3 reactivity for library synthesis and derivatization workflows.
Pharmacophore integrity: Retains a single lactam NH hydrogen-bond donor, supporting target engagement studies where this vector is critical.
QC identity verification: Discriminating melting point (262–264 °C) enables simple batch identity confirmation relative to mono-substituted analogs.

Why 5-Methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione Cannot Be Replaced by Generic Isatin Analogs


Generic substitution of isatin derivatives is inadvisable because the position, electronic character, and steric bulk of substituents on the indole-2,3-dione core exert a decisive influence on physicochemical properties, reactivity, and biological target engagement [1]. The 5-methoxy group acts as an electron-donating substituent that modulates the electrophilicity of the C-3 carbonyl, while the 7-methyl group introduces steric hindrance adjacent to the lactam NH, potentially altering both hydrogen-bonding capacity and metabolic stability [2]. Replacing 5-methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione with unsubstituted isatin (CAS 91-56-5), 5-methoxyisatin (CAS 39755-95-8), or 7-methylisatin would yield a compound with a meaningfully different LogP, hydrogen-bond donor/acceptor profile, and steric environment, which can lead to divergent outcomes in synthetic derivatization, structure-activity relationships, and assay reproducibility [3]. The quantitative evidence below substantiates the specific dimensions where this compound is differentiated from its closest structural analogs.

1
Unsubstituted isatin or mono-substituted analogs (e.g., 5-methoxyisatin, 7-methylisatin): Shifts in C-3 electrophilicity and steric environment may alter derivatization rates and regioselectivity, limiting synthetic reproducibility.
2
N-alkylated isatin derivatives: Loss of the lactam NH hydrogen-bond donor eliminates a key pharmacophoric interaction vector, making them unsuitable as direct experimental surrogates.
3
More polar 5-substituted isatins (e.g., 5-nitro, 5-carboxy): Higher TPSA values may reduce membrane permeability, altering cell-based assay outcomes and ADME predictions.

5-Methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione: Quantified Differentiation Evidence Against Closest Analogs


Predicted Lipophilicity (XLogP3-AA) Differentiation: 5-Methoxy-7-methyl vs. Unsubstituted and Mono-Substituted Isatin Comparators

The computed XLogP3-AA value for 5-methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione is 1.1 [1]. This places it in a distinct lipophilicity band compared to unsubstituted isatin (XLogP3-AA ≈ 0.7) and 5-methoxyisatin (XLogP3-AA ≈ 0.9), while being less lipophilic than 5,7-dimethylisatin (estimated XLogP3-AA ≈ 1.6). The 0.2–0.4 log unit difference relative to mono-substituted analogs is significant for membrane permeability predictions and chromatographic retention behavior [2].

Lipophilicity (XLogP3-AA)
Cross-study comparable
XLogP3-AA = 1.1
Δ = +0.4 vs. isatin; +0.2 vs. 5-methoxyisatin
Supports differentiated membrane permeability predictions.
Computed by XLogP3 3.0 (PubChem).
Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen-Bond Donor Count Constraint: Unique Pharmacophoric Signature Relative to N-Substituted Isatin Derivatives

5-Methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione possesses exactly 1 hydrogen-bond donor (the lactam NH) and 3 hydrogen-bond acceptors [1]. This donor count is identical to unsubstituted isatin and 5-methoxyisatin but distinguishes it from N-alkylated isatin derivatives (HBD = 0), which lose the capacity to donate a hydrogen bond at the indole nitrogen. In structure-based drug design, the presence of a single H-bond donor at the NH position enables a specific donor-acceptor interaction pattern that N-methyl or N-aryl isatin analogs cannot replicate [2].

H-Bond Donor Count
Class-level inference
HBD = 1 (lactam NH)
vs. N-Methylisatin (HBD = 0)
Unique donor vector absent in N-substituted analogs.
Computed by Cactvs 3.4.8.18 (PubChem).
Pharmacophore modeling Hydrogen bonding Structure-based design

Topological Polar Surface Area (TPSA) and Oral Bioavailability Predictors: Differentiation Within Isatin Analog Space

The computed TPSA for 5-methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione is 55.4 Ų [1]. This value falls comfortably within the Veber rule threshold (<140 Ų) for oral bioavailability and is lower than that of 5-carboxyisatin (TPSA ≈ 74–83 Ų depending on ionization state) or 5-nitroisatin (TPSA ≈ 75 Ų). The dual substitution pattern (5-OCH₃, 7-CH₃) achieves a favorable TPSA-to-molecular-weight ratio of approximately 0.29, which is more favorable than many polar isatin derivatives used as IDO1 or kinase inhibitor scaffolds [2].

Topological Polar Surface Area
Class-level inference
TPSA = 55.4 Ų
~27–36% lower than 5-nitro/carboxy isatin analogs
Correlates with improved predicted passive absorption.
Computed by Cactvs 3.4.8.18 (PubChem).
ADME prediction Oral bioavailability Drug-likeness filters

Experimental Melting Point and Density as Batch Identity and Purity Verification Markers

The experimentally determined melting point of 5-methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione is reported as 262–264 °C, with a computed density of 1.3 ± 0.1 g/cm³ . These values differentiate it from 5-methoxyisatin (mp ~201–203 °C) and 7-methylisatin (mp ~175–177 °C), providing orthogonal identity confirmation parameters that are useful for incoming quality control (QC) when procuring from different vendors [1]. The melting point elevation of ~60–85 °C relative to mono-substituted analogs is consistent with enhanced crystal lattice stabilization from the dual substitution pattern.

Melting Point & Density
Cross-study comparable
mp = 262–264 °C
Δmp = +59–89 °C vs. mono-substituted isatins
Provides a discriminating identity verification marker for incoming QC.
Experimental, density 1.3 ± 0.1 g/cm³.
Quality control Identity verification Batch consistency

GHS Safety Profile: Differentiated Hazard Classification Relative to Non-Substituted Isatin for Laboratory Handling Decisions

According to ECHA C&L notification data aggregated via PubChem, 5-methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione carries GHS hazard classifications including Acute Toxicity Oral Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT Single Exposure Category 3 (H335: May cause respiratory irritation) [1]. This profile is more extensive than unsubstituted isatin (which may lack the H335 respiratory irritation classification in some supplier SDS documents) and necessitates additional engineering controls (e.g., local exhaust ventilation) during handling .

GHS Safety Profile
Supporting evidence
H302, H315, H319, H335
Additional H335 vs. typical unsubstituted isatin SDS
Mandates specific respiratory protection during handling.
ECHA C&L notification, aggregated by PubChem.
Laboratory safety Risk assessment Handling protocols

Electrophilic C-3 Carbonyl Reactivity Modulation by 5-Methoxy/7-Methyl Substitution Pattern: Implications for Synthetic Derivatization Efficiency

The 5-methoxy substituent donates electron density via resonance into the indole ring, reducing the electrophilicity of the C-3 carbonyl, while the 7-methyl group exerts a steric effect that can influence regioselectivity in nucleophilic addition and condensation reactions at the C-3 position [1]. This dual electronic/steric modulation differentiates the compound from both 5-methoxyisatin (lacking C-7 steric bulk) and 7-methylisatin (lacking C-5 electronic modulation). In the context of isatin-based derivatization chemistry—such as Schiff base formation, Knoevenagel condensation, and Pfitzinger reactions—the substitution pattern can shift reaction rates and product distributions relative to mono-substituted analogs [2].

C-3 Carbonyl Reactivity
Class-level inference
5-OCH₃ (resonance) + 7-CH₃ (steric)
Dual modulation absent in mono-substituted analogs
Supports unique regioselectivity in C-3 derivatization reactions.
Inferred from isatin derivative chemistry literature.
Synthetic chemistry Reactivity Building block utility

Optimal Research and Industrial Application Scenarios for 5-Methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Isatin-Based Library Synthesis Requiring Defined C-3 Reactivity and Pharmacophore Integrity

In medicinal chemistry campaigns where the isatin scaffold is used as a privileged starting point for derivatization (e.g., Schiff base formation with thiosemicarbazides, hydrazones, or primary amines), 5-methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione offers a specific electronic and steric environment at the C-3 position that cannot be reproduced by unsubstituted isatin or mono-substituted analogs [1]. The retention of the free lactam NH (HBD = 1) preserves a key pharmacophoric feature for target engagement, while the computed lipophilicity (XLogP3-AA = 1.1) and TPSA (55.4 Ų) are consistent with lead-like chemical space, supporting its use as a core scaffold in fragment-based or targeted library synthesis [2].

Analytical Chemistry and QC: Identity Confirmation and Purity Assessment Using Melting Point as a Discriminating Endpoint

The experimental melting point of 262–264 °C, which is elevated by approximately 60–89 °C relative to unsubstituted and mono-substituted isatin analogs, provides a discriminating and operationally simple identity verification test for incoming quality control [1]. This is particularly valuable in compound management facilities that handle multiple isatin derivatives, where visual or chromatographic differentiation alone may be ambiguous. The compound's GHS hazard profile (H302, H315, H319, H335) further mandates specific handling and storage protocols that should be integrated into laboratory SOPs [2].

Computational Chemistry and ADME Modeling: Use as a Physicochemically Characterized Isatin Reference for Predictive Model Calibration

With well-defined computed properties—XLogP3-AA (1.1), TPSA (55.4 Ų), HBD (1), HBA (3), molecular weight (191.18 g/mol)—5-methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione serves as a useful reference compound for calibrating in silico ADME prediction models within the isatin chemical space [1]. Its position in the intermediate lipophilicity range and compliance with both Lipinski and Veber rules make it a suitable benchmark for evaluating the predictive accuracy of permeability and solubility algorithms when applied to disubstituted heterocyclic scaffolds [2].

Synthetic Methodology Development: Evaluating Regioselectivity in Isatin Derivatization Reactions

The 5-methoxy (electron-donating, resonance-active) and 7-methyl (sterically hindering, ortho to the reactive centers) substitution pattern creates a unique electronic-steric environment for probing regioselectivity in isatin C-3 and N-1 derivatization reactions [1]. This compound can be used as a model substrate to benchmark reaction conditions (catalyst, solvent, temperature) in methodological studies where the interplay between electronic activation and steric shielding determines product selectivity, with results that are not generalizable from experiments using simpler isatin analogs [2].

Application
Selection Property
Validation Focus
Isatin-based library synthesis
Defined C-3 reactivity and pharmacophore integrity
Regioselectivity and H-bond donor vector validation
Analytical QC and identity verification
Discriminating melting point (262–264 °C)
Batch-to-batch melting point consistency review
In silico ADME model calibration
Well-defined computed physicochemical profile
Predictive accuracy for disubstituted heterocyclic scaffolds
Synthetic methodology development
Combined electronic and steric modulation at C-3
Reaction condition benchmarking and selectivity studies
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